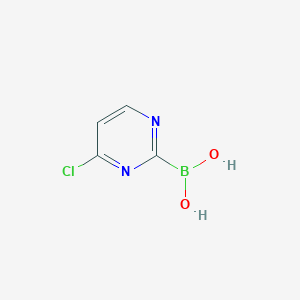

(4-Chloropyrimidin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chloropyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BClN2O2 and a molecular weight of 158.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chloropyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Vorbereitungsmethoden

The synthesis of (4-Chloropyrimidin-2-yl)boronic acid typically involves the reaction of 4-chloropyrimidine with a boron-containing reagent. One common method is the borylation of 4-chloropyrimidine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(4-Chlorpyrimidin-2-yl)boronsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung von (4-Chlorpyrimidin-2-yl)boronsäure mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base, wodurch Kohlenstoff-Kohlenstoff-Bindungen gebildet werden.

Hydroxydeboronierung: In Gegenwart von Peroxid kann (4-Chlorpyrimidin-2-yl)boronsäure eine Hydroxdeboronierung eingehen, um Halogenhydroxypyridine zu ergeben.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Oxidationsmittel wie Wasserstoffperoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der Reaktanten ab.

Wissenschaftliche Forschungsanwendungen

(4-Chlorpyrimidin-2-yl)boronsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie und Medizin: Boronsäuren, einschließlich (4-Chlorpyrimidin-2-yl)boronsäure, werden auf ihr Potenzial als Enzyminhibitoren und bei der Entwicklung von therapeutischen Wirkstoffen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von (4-Chlorpyrimidin-2-yl)boronsäure in chemischen Reaktionen beinhaltet die Bildung eines Boronsäureester-Zwischenprodukts, das den Transfer der Boronsäuregruppe zum Zielmolekül erleichtert. In biologischen Systemen können Boronsäuren mit Enzymen interagieren, indem sie reversible kovalente Bindungen mit aktiven Zentrenresten bilden und so die Enzymaktivität hemmen .

Wirkmechanismus

The mechanism of action of (4-Chloropyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .

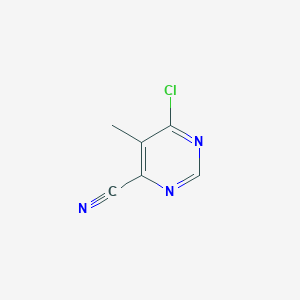

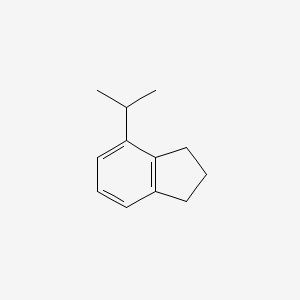

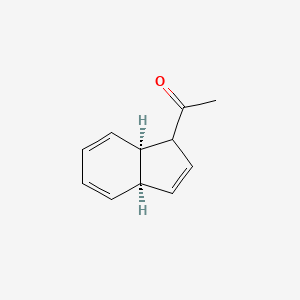

Vergleich Mit ähnlichen Verbindungen

(4-Chlorpyrimidin-2-yl)boronsäure kann mit anderen Boronsäuren wie 2-Chlorpyridin-4-boronsäure und 2-Chlorpyrimidin-5-boronsäure verglichen werden . Während diese Verbindungen ähnliche strukturelle Merkmale aufweisen, ist (4-Chlorpyrimidin-2-yl)boronsäure in seinem spezifischen Substitutionsschema am Pyrimidinring einzigartig, was seine Reaktivität und Selektivität in chemischen Reaktionen beeinflussen kann.

Ähnliche Verbindungen umfassen:

Diese Verbindungen werden auch in der organischen Synthese verwendet und haben Anwendungen in verschiedenen Bereichen, aber ihre spezifischen Eigenschaften und Reaktivitäten können aufgrund von Variationen in ihren Molekülstrukturen unterschiedlich sein.

Eigenschaften

Molekularformel |

C4H4BClN2O2 |

|---|---|

Molekulargewicht |

158.35 g/mol |

IUPAC-Name |

(4-chloropyrimidin-2-yl)boronic acid |

InChI |

InChI=1S/C4H4BClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2,9-10H |

InChI-Schlüssel |

NGVSWUOWFJUNOE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=NC=CC(=N1)Cl)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)

![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)

![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)

![2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)

![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)